Propan-2-one O-acetyl oxime, also known as acetone O-acetyl oxime, is an organic compound with the molecular formula and a CAS number of 18312-45-3. This compound is classified as an O-acetyl oxime, which is characterized by the presence of an oxime functional group (C=N-OH) that has been acetylated. Propan-2-one O-acetyl oxime primarily interacts with aldehydes and ketones, facilitating the formation of oximes, a crucial class of organic compounds used in various synthetic pathways.
The synthesis of propan-2-one O-acetyl oxime typically involves a two-step process:
In industrial settings, the synthesis is scaled up using continuous flow reactors to enhance mixing and temperature control, which improves yield and purity. Automated systems are employed for extraction and purification processes.
The compound has a molecular weight of approximately 115.13 g/mol and exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Propan-2-one O-acetyl oxime undergoes several significant chemical reactions:
Common reagents used in these reactions include hydrochloric acid or sulfuric acid for hydrolysis, while sodium borohydride or lithium aluminum hydride are typically employed as reducing agents. Catalysts like N,N-dimethylaminopyridine are often used during acetylation reactions.
The mechanism of action for propan-2-one O-acetyl oxime primarily involves nucleophilic addition reactions where it targets aldehydes and ketones. The compound facilitates the transformation of these substrates into oximes through a condensation reaction that releases water molecules.
This process can affect various biochemical pathways by altering the reactivity of carbonyl compounds, leading to diverse synthetic applications in organic chemistry.
Propan-2-one O-acetyl oxime finds numerous applications in scientific research:
Tertiary amines serve as mild nucleophilic catalysts for the O-acetylation of propan-2-one oxime (C₃H₇NO, CAS 127-06-0) [1] [7] [8]. This method employs acetyl donors (typically acetic anhydride or acetyl chloride) under anhydrous conditions. The catalytic cycle initiates with the tertiary amine (commonly triethylamine, DMAP, or DABCO) attacking the carbonyl carbon of the acyl donor to form a reactive acylammonium intermediate. This activated species undergoes nucleophilic displacement by the oxime oxygen, yielding the O-acetylated product and regenerating the catalyst [7].
Optimization studies reveal that steric and electronic factors significantly influence catalyst efficiency. For instance, 4-dimethylaminopyridine (DMAP) exhibits superior activity compared to triethylamine due to its enhanced nucleophilicity and ability to form stable acylpyridinium intermediates. Key parameters affecting reaction efficiency include:
Table 1: Optimization Parameters for Amine-Catalyzed O-Acetylation
Catalyst | Loading (mol%) | Temp (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Triethylamine | 15 | 0-5 | 4 | 78 | Low cost |
DMAP | 5 | 25 | 1.5 | 95 | High efficiency |
DABCO | 20 | 10 | 3 | 85 | Minimized diacylation |
Recent advances employ polymer-supported DMAP catalysts enabling simplified purification via filtration and quantitative catalyst recovery. Solvent-free variants utilizing melt-phase acylation demonstrate improved atom economy, particularly when using acetic anhydride as both reagent and solvent [7].
Lipase-catalyzed approaches address the stereoselective synthesis of chiral O-acetyloxime derivatives when starting from prochiral or racemic precursors. Candida antarctica lipase B (CAL-B) demonstrates exceptional enantioselectivity (E > 200) in the kinetic resolution of racemic oxime substrates through regioselective O-acylation [10]. The reaction mechanism proceeds via a serine hydrolase mechanism where the catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate that specifically reacts with the (R)-enantiomer of the oxime substrate.
Critical optimization strategies include:
Table 2: Lipase-Catalyzed Kinetic Resolution Performance Metrics
Biocatalyst | Solvent System | Temp (°C) | eeₚ (%) | Conversion (%) | E-value |
---|---|---|---|---|---|
CAL-B (free) | tert-Butanol | 35 | 98 | 45 | >200 |
CAL-B (immob.) | [BMIM][PF₆] | 40 | >99 | 49 | >200 |
PPL | Diisopropyl ether | 30 | 82 | 38 | 30 |
Continuous packed-bed bioreactors with immobilized lipases achieve productivity values exceeding 200 g·L⁻¹·h⁻¹, representing a significant advancement over batch processes. Computational studies reveal that enantiopreference originates from differential binding energies in the chiral pocket, with the (R)-enantiomer exhibiting a ΔΔG binding of -2.3 kcal/mol compared to the (S)-counterpart [10].
Mechanochemical synthesis via ball milling eliminates solvent requirements while enhancing mass/heat transfer in O-acetyloxime production. This approach utilizes high-frequency impacts (20-30 Hz) to generate localized reaction zones with transient temperatures exceeding 300°C and pressures >5 GPa, facilitating rapid molecular activation [7]. The stoichiometric reaction between propan-2-one oxime and acetic anhydride proceeds efficiently within ceramic milling vessels (zirconia or alumina) using grinding balls of varying diameters (5-15 mm) for optimal energy input.
Key process advantages include:
Advanced configurations employ liquid-assisted grinding (LAG) with catalytic solvent quantities (η = 0.25-0.5 μL/mg), significantly improving reagent diffusion without compromising solvent-free benefits. In situ Raman spectroscopy confirms complete conversion through the disappearance of the ν(C=N) stretch at 1665 cm⁻¹ and emergence of the ester carbonyl vibration at 1740 cm⁻¹ within 12 minutes of milling [7].
Scale-up studies demonstrate linear scalability from 1g to 500g batches using planetary ball mills with temperature-controlled chambers. Process intensification reduces the E-factor (kg waste/kg product) from 28 in traditional solution-phase synthesis to <1 in mechanochemical protocols, aligning with green chemistry principles [7].
Continuous flow technology enables precise thermal control and reproducible mixing for large-scale O-acetyloxime synthesis. Tubular reactors (stainless steel or PFA, ID = 1-5 mm) facilitate rapid heat transfer (heat transfer coefficients 500-1500 W·m⁻²·K⁻¹) and minimize radial temperature gradients (<2°C variance) compared to batch reactors [7]. The optimized flow system comprises:
Critical operational parameters include:
Table 3: Continuous Flow Reactor Performance Metrics
Scale (kg/day) | Reactor Volume (L) | Residence Time (min) | Temperature (°C) | Productivity (kg·L⁻¹·h⁻¹) | Purity (%) |
---|---|---|---|---|---|
Laboratory (0.1) | 0.01 | 3.0 | 0 | 0.20 | 99.2 |
Pilot (5) | 0.5 | 4.2 | 5 | 0.42 | 98.7 |
Production (50) | 5.0 | 5.0 | 10 | 0.38 | 98.5 |
Microstructured reactors with integrated cooling jackets achieve space-time yields exceeding 500 kg·m⁻³·day⁻¹, representing a 5-fold improvement over batch processes. Automated process analytical technology (PAT) incorporating FTIR flow cells enables real-time purity monitoring and closed-loop feedback control. Recent innovations demonstrate heterogeneous catalytic cartridges packed with immobilized lipases or polymer-bound DMAP, eliminating catalyst separation steps and enabling continuous operation for >200 hours without performance degradation [7].
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